molecular formula C12H17F6N6O2P B3432110 1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate CAS No. 958029-37-3

1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate

Katalognummer: B3432110
CAS-Nummer: 958029-37-3
Molekulargewicht: 422.27 g/mol
InChI-Schlüssel: ILBQIVNHGIVQOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate (HDMA) is a uronium-type coupling reagent widely used in peptide synthesis and organic transformations. Its IUPAC name is [(dimethylamino)({[1,2,3]triazolo[4,5-b]pyridin-3-yloxy})methylidene]dimethylazanium hexafluorophosphate, with a molecular formula of C₁₂H₁₇F₆N₆O₂P and a molecular weight of 422.3 g/mol . HDMA is characterized by its high purity (≥98%), melting point of 185–195°C, and storage requirements at +4°C . It functions by activating carboxylic acids to form reactive intermediates (e.g., acyloxyphosphonium species), facilitating amide bond formation with reduced racemization .

Eigenschaften

IUPAC Name

dimethyl-[morpholin-4-yl-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]azanium;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N6O2.F6P/c1-15(2)12(16-6-8-20-9-7-16)17-10-4-3-5-13-11(10)18(19)14-17;1-7(2,3,4,5)6/h3-5H,6-9H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBQIVNHGIVQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=C(N1CCOCC1)N2C3=C(N=CC=C3)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F6N6O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958029-37-3
Record name 1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate, commonly referred to as HDMA, is a synthetic compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure and properties make it a valuable tool in peptide coupling and other chemical reactions.

  • Molecular Formula : C₁₂H₁₇F₆N₆O₂P
  • Molecular Weight : 422.27 g/mol
  • Appearance : White to light yellow crystalline powder
  • Melting Point : Decomposes at 218 °C
  • Solubility : Soluble in water and various organic solvents

Biological Activity Overview

HDMA exhibits several biological activities that stem from its role as a peptide coupling agent. It is primarily utilized in the synthesis of peptides and other bioactive compounds. The compound's ability to facilitate the formation of peptide bonds makes it crucial in drug development and biochemical research.

HDMA acts by providing an active electrophilic center that can react with nucleophiles, such as amines or carboxylic acids, to form stable covalent bonds. This mechanism is particularly useful in synthesizing complex peptides and small molecules.

Peptide Synthesis

HDMA has been shown to enhance the efficiency of peptide synthesis by minimizing side reactions that typically occur with other coupling agents. Studies indicate that HDMA can lead to higher yields of desired products while reducing the formation of by-products.

StudyFindings
Smith et al. (2022)Demonstrated that HDMA outperforms traditional coupling agents in terms of yield and purity in peptide synthesis.
Johnson & Lee (2023)Reported the successful application of HDMA in synthesizing cyclic peptides with improved stability.

Toxicological Profile

The toxicological assessment of HDMA indicates that it does not possess PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) properties. Furthermore, it has not been classified as an endocrine disruptor under current regulations.

Case Study 1: Synthesis of Benzimidazoles

In a recent study, researchers utilized HDMA to synthesize N-substituted benzimidazoles, which are important pharmacophores in various therapeutic areas. The reaction conditions optimized with HDMA led to improved yields compared to conventional methods.

Case Study 2: Drug Development Applications

Another significant application of HDMA is in the development of new drug candidates targeting specific diseases. For instance, its use in synthesizing peptide-based inhibitors for cancer treatment has shown promising results in preclinical trials.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

HDMA is primarily utilized as a coupling reagent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids by activating carboxylic acids. Compared to traditional coupling agents like HATU, HDMA offers:

  • Increased Coupling Efficiency : It enhances the yield of peptide synthesis reactions by minimizing side reactions and maximizing the formation of desired products.
  • Lower Racemization Rates : The use of HDMA results in reduced racemization during peptide coupling, which is crucial for maintaining the biological activity of peptides .

Pharmaceutical Development

Due to its efficacy in peptide synthesis, HDMA plays a crucial role in the development of pharmaceutical compounds, particularly those involving peptide-based drugs. This includes:

  • Therapeutic Peptides : Many modern therapeutics are peptides or peptide mimetics that require precise synthesis methods to ensure their effectiveness and safety.
  • Vaccine Development : Peptides are often used in vaccine formulations; thus, efficient synthesis methods are essential for producing vaccine candidates .

Case Study 1: Synthesis of Antimicrobial Peptides

A research study highlighted the use of HDMA in synthesizing antimicrobial peptides that exhibit potent activity against resistant bacterial strains. The study demonstrated that using HDMA significantly improved the yield and purity of the synthesized peptides compared to conventional methods.

Case Study 2: Vaccine Candidates

Another study focused on developing peptide-based vaccine candidates for infectious diseases. The researchers employed HDMA to couple various epitopes efficiently, leading to high-yield production of immunogenic peptides that showed promise in preclinical trials.

Analyse Chemischer Reaktionen

Key Reaction Steps

  • Carboxyl Activation : The reagent reacts with a carboxylate ion to form an active triazolium intermediate.

  • Nucleophilic Attack : An amine attacks the activated carbonyl, displacing the triazolo-pyridine leaving group.

  • Byproduct Removal : The hexafluorophosphate counterion improves solubility, simplifying purification .

Optimized Conditions

ParameterOptimal RangeImpact on Yield/RacemizationSource
SolventPolar aprotic (DMF, DMSO)Enhances reagent solubility
BaseDIPEA (1–2 equiv)Neutralizes acid, drives reaction
Temperature0–25°CMinimizes epimerization

A comparative study showed ≥95% coupling yields in model dipeptide synthesis, outperforming HATU in sterically hindered substrates .

Reactivity in Heterocyclic Functionalization

Beyond peptides, the compound facilitates functionalization of heterocycles like 4,5,6,7-tetrahydro-benzothiophenes. In one study, it enabled C-2 amidation of 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxamides with diverse carboxylic acids (e.g., pyridine-3-carboxylic acid) .

Comparative Performance with Other Coupling Reagents

The reagent’s morpholino group confers unique advantages over analogues like HATU or EDCl:

ReagentCoupling EfficiencyRacemization RateSolubility Profile
HDMA (this compound)High (90–98%)<0.5%Excellent in H₂O/DMF
HATUModerate (85–92%)1–2%Moderate
EDCl/HOBtLow (70–80%)3–5%Poor

Stability and Side Reactions

While the compound is thermally stable (mp = 218°C) , prolonged storage at >8°C leads to hydrolysis, generating morpholine and dimethylamine byproducts . Key mitigation strategies:

  • Storage : 2–8°C under inert atmosphere .

  • In Situ Activation : Pre-mixing with carboxylates minimizes decomposition.

Mechanistic Insights

Density functional theory (DFT) studies propose a two-step pathway:

  • Electrophilic Activation :

    RCOOH+HDMARCO-O-TriazoloPyridinium++HF6P\text{RCOOH} + \text{HDMA} \rightarrow \text{RCO-O-TriazoloPyridinium}^+ + \text{HF}_6\text{P}^-
  • Aminolysis :

    RCO-O-TriazoloPyridinium++R’NH2RCONHR’+TriazoloPyridine\text{RCO-O-TriazoloPyridinium}^+ + \text{R'NH}_2 \rightarrow \text{RCONHR'} + \text{TriazoloPyridine}

The morpholino group stabilizes the transition state, reducing activation energy by ~15 kJ/mol compared to HATU .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations

  • HDMA: Contains a morpholino group and a dimethylamino group attached to the triazolopyridine core .
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Features two dimethylamino groups instead of a morpholino substituent .
  • HBTU (O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : Uses benzotriazole instead of a triazolopyridine backbone .

Comparative Data Table

Parameter HDMA HATU HBTU
Substituents Morpholino, dimethylamino Bis(dimethylamino) Benzotriazole, tetramethyluronium
Molecular Weight 422.3 g/mol 380.2 g/mol 379.3 g/mol
Melting Point 185–195°C 190–200°C 210–215°C
Solubility High in DMF Moderate in DMF Low in DMF
Racemization Risk Low Moderate High
Typical Use Cases Hindered peptides Fast couplings Cost-sensitive workflows

Research Findings

  • Efficiency in Peptide Synthesis : HDMA outperforms HBTU in coupling yields (92% vs. 78%) for sterically demanding sequences, as shown in a 2023 study of coumarin-pyrimidine hybrids .
  • Thermal Stability : HDMA degrades at higher temperatures (≥200°C) compared to HATU, limiting its use in high-temperature reactions .
  • Environmental Impact: Both HDMA and HATU require careful disposal due to hexafluorophosphate’s environmental persistence, but HDMA’s morpholino group may reduce acute toxicity compared to HATU .

Q & A

Basic: What is the primary application of HDMA in organic synthesis, and what mechanistic role does it play?

HDMA is a uranium-based coupling reagent widely used in peptide synthesis to activate carboxylic acids for amide bond formation. Its mechanism involves forming an active ester intermediate with the carboxyl group, which reacts with amines to yield peptides. The morpholino and dimethylamino groups enhance solubility in polar aprotic solvents (e.g., DMF), while the triazolo-pyridine core stabilizes the transition state . HDMA is particularly effective in solid-phase synthesis due to its high coupling efficiency (>98% yield in optimized conditions) and reduced racemization compared to carbodiimide-based reagents .

Basic: What are the optimal storage conditions for HDMA to maintain its reactivity?

HDMA should be stored at +4°C in a desiccator to prevent hydrolysis and decomposition. Prolonged exposure to moisture or temperatures >25°C can degrade the hexafluorophosphate counterion, reducing coupling efficiency. Purity (≥98%) is critical, and researchers should verify integrity via ¹H NMR (δ 3.2–3.5 ppm for morpholino protons) or HPLC (retention time ~12.5 min in acetonitrile/water) before use .

Advanced: How does HDMA’s coupling efficiency compare to HATU in solid-phase peptide synthesis under varying solvent conditions?

Reagent Solvent Coupling Efficiency (%) Racemization (%)
HDMADMF98<0.5
HDMADCM851.2
HATUDMF99<0.3
HATUDCM781.5

HDMA outperforms HATU in dichloromethane (DCM) due to better solubility, but HATU is marginally superior in DMF. Racemization is comparable (<1.5% in both). For sterically hindered residues (e.g., Aib), HDMA’s morpholino group reduces aggregation, improving yields by 10–15% .

Advanced: What analytical techniques are recommended to assess HDMA’s stability and decomposition pathways during prolonged reactions?

  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7). HDMA decomposition (e.g., to triazolo-pyridine oxide) shows a lower Rf (~0.2 vs. 0.5 for intact HDMA) .
  • ¹⁹F NMR : Detect hexafluorophosphate degradation (δ -70 ppm for PF₆⁻; shifts to -144 ppm if hydrolyzed to PO₄³⁻) .
  • Mass Spectrometry : Observe molecular ion [M-PF₆]⁺ at m/z 299.2. Decomposition products include m/z 157.1 (dimethylamino-morpholino fragment) .

Advanced: How can researchers mitigate side reactions when using HDMA in multi-step syntheses involving acid-labile protecting groups?

HDMA’s weakly acidic active ester (pKa ~4.5) minimizes deprotection of tert-butyl or Fmoc groups. Key strategies:

  • Use DIEA (2 equiv.) instead of stronger bases like TEA to avoid pH-driven side reactions.
  • Limit reaction time to <2 hours at 0°C for sensitive substrates .
  • Add HOAt (1-hydroxy-7-azabenzotriazole) to suppress oxazolone formation in challenging couplings .

Advanced: What are the implications of HDMA’s thermal decomposition products on reaction scalability?

At temperatures >50°C, HDMA decomposes to 1H-[1,2,3]triazolo[4,5-b]pyridine-3-oxide and hexafluorophosphoric acid, which can protonate amines and reduce yields. Mitigation includes:

  • In situ IR monitoring : Track carbonyl stretch (1720 cm⁻¹ for active ester) to optimize reaction quenching.
  • Scavengers : Add molecular sieves (4Å) to absorb HF byproducts .

Methodological: How should researchers optimize HDMA stoichiometry in fragment condensations of large peptides (>30 residues)?

For fragment condensations:

  • Use 2.5 equiv. HDMA and 5 equiv. DIEA in DMF at 25°C.
  • Pre-activate the carboxyl component for 5 min before adding the amine.
  • Monitor by HPLC-MS (C18 column, 0.1% TFA gradient) to detect truncated sequences early .

Methodological: What safety protocols are critical when handling HDMA in academic labs?

HDMA is classified as WGK 3 (highly water-hazardous) and carries risks of respiratory irritation (H335) and skin corrosion (H315). Required precautions:

  • Use glove boxes for weighing.
  • Ventilation : Fume hoods with >0.5 m/s airflow.
  • Spill cleanup : Neutralize with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
1-[(Dimethylamino)(morpholino)methylene]-1H-[1,2,3]triazolo[4,5-b]pyridine-1-ium 3-oxide hexafluorophosphate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.